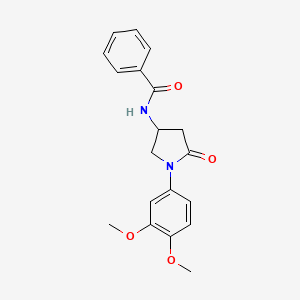

N-(1-(3,4-二甲氧基苯基)-5-氧代吡咯烷-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

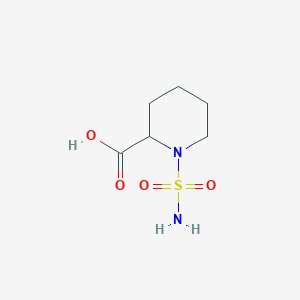

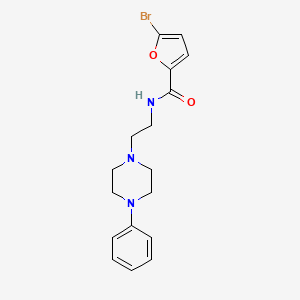

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the linear formula C23H22N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide via ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid has been described . Another study reported a reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular formula of a similar compound, 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide, is C21H27NO3, with an average mass of 341.444 Da and a monoisotopic mass of 341.199097 Da .Chemical Reactions Analysis

The reaction of N-acylamides with primary bi-nitrogen reagents, such as alkyl hydrazines, leads to the formation of an isomeric mixture of 1,2,4-triazoles . The synthesis of 1,2,4-oxadiazoles from the reaction of N-acylamides with hydroxylamine under certain conditions has also been reported .科学研究应用

抗肿瘤潜力

在 Wistar 大鼠中研究了一种新型抗肿瘤剂的代谢和分布,该抗肿瘤剂与 N-(1-(3,4-二甲氧基苯基)-5-氧代吡咯烷-3-基)苯甲酰胺密切相关。这项研究发现,该化合物经历了一系列乙酰化和葡萄糖醛酸化反应,产生了一种代谢产物,该代谢产物有可能加速骨髓细胞的形成。这表明其在癌症治疗中的用途,特别是在旨在增强骨髓恢复的治疗中 (张等人,2011 年)。

与 CB1 大麻素受体的分子相互作用

另一项研究探讨了与 N-(1-(3,4-二甲氧基苯基)-5-氧代吡咯烷-3-基)苯甲酰胺在结构上相似的化合物与 CB1 大麻素受体的分子相互作用。这项研究提供了对该化合物的构象偏好及其作为 CB1 受体拮抗剂的潜力的见解,表明了在治疗与大麻素系统失调相关的疾病的药物开发中的意义 (沈等人,2002 年)。

合成和结构分析

对 Bischler-Napieralski 反应下衍生物的合成和 X 射线结构的研究揭示了相关化合物的特定异构体的形成,阐明了这些分子的生物活性至关重要的化学性质和结构构型 (布朗等人,1981 年)。

组蛋白脱乙酰酶抑制

一种类似于 N-(1-(3,4-二甲氧基苯基)-5-氧代吡咯烷-3-基)苯甲酰胺的化合物,称为 MGCD0103,被描述为一种同种型选择性组蛋白脱乙酰酶 (HDAC) 抑制剂。这一发现对癌症治疗具有重要意义,因为 HDAC 抑制剂以其抑制癌细胞生长和诱导细胞凋亡的潜力而闻名 (周等人,2008 年)。

单克隆抗体产量提高

一项研究发现,4-(2,5-二甲基-1H-吡咯-1-基)-N-(2,5-二氧代吡咯烷-1-基)苯甲酰胺显着增加了重组中国仓鼠卵巢细胞中的单克隆抗体产量。该化合物抑制细胞生长,同时在单克隆抗体生产过程中增强了细胞特异性葡萄糖摄取率和细胞内三磷酸腺苷,证明了其在提高生物制药制造过程效率方面的效用 (秋山等人,2021 年)。

作用机制

While the specific mechanism of action for “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is not available, lignin peroxidase, an enzyme that degrades aromatic hydrocarbons, has been shown to catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde from 1-(3′,4′-dimethoxyphenyl)propene .

安全和危害

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-9-8-15(11-17(16)25-2)21-12-14(10-18(21)22)20-19(23)13-6-4-3-5-7-13/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTXVUKBMAVZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)

![1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2969680.png)